molecular formula C20H23N3O5 B2641674 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 877641-59-3

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2641674
CAS No.: 877641-59-3
M. Wt: 385.42
InChI Key: JMCOLXIHKJTEDY-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, which is a five-membered lactam, and two methoxy-substituted phenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidinone ring, resulting in different chemical properties.

    1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks one of the methoxy-substituted phenyl groups, affecting its reactivity and applications.

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the pyrrolidinone ring and the methoxy-substituted phenyl groups, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-7-4-13(5-8-16)21-20(25)22-14-10-19(24)23(12-14)15-6-9-17(27-2)18(11-15)28-3/h4-9,11,14H,10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOLXIHKJTEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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